molecular formula C14H13ClFNO B12828605 3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline

3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline

Cat. No.: B12828605
M. Wt: 265.71 g/mol
InChI Key: BIZLKIJOFNKLEW-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline is an organic compound with the molecular formula C14H13ClFNO. This compound is characterized by the presence of a chloro group, a fluorobenzyl group, and a methoxyaniline group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline typically involves the reaction of 3-chloro-4-methoxyaniline with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted anilines or benzyl derivatives.

Scientific Research Applications

3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-N-(2-chlorobenzyl)-4-methoxyaniline
  • 3-Chloro-N-(2-bromobenzyl)-4-methoxyaniline
  • 3-Chloro-N-(2-methylbenzyl)-4-methoxyaniline

Uniqueness

3-Chloro-N-(2-fluorobenzyl)-4-methoxyaniline is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13ClFNO

Molecular Weight

265.71 g/mol

IUPAC Name

3-chloro-N-[(2-fluorophenyl)methyl]-4-methoxyaniline

InChI

InChI=1S/C14H13ClFNO/c1-18-14-7-6-11(8-12(14)15)17-9-10-4-2-3-5-13(10)16/h2-8,17H,9H2,1H3

InChI Key

BIZLKIJOFNKLEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=CC=C2F)Cl

Origin of Product

United States

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